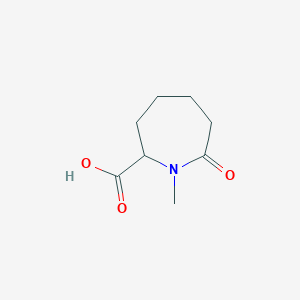![molecular formula C9H6N2S B11915372 2h-Pyrrolo[2,3-e]benzothiazole CAS No. 403715-76-4](/img/structure/B11915372.png)
2h-Pyrrolo[2,3-e]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiazolo[5,4-g]indole is a heterocyclic compound that combines the structural features of both thiazole and indole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique fusion of the thiazole and indole rings imparts distinct chemical and biological properties to 2H-Thiazolo[5,4-g]indole, making it a valuable scaffold for the development of new therapeutic agents and functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiazolo[5,4-g]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with indole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, and the mixture is heated to promote cyclization. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 2H-Thiazolo[5,4-g]indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Thiazolo[5,4-g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2H-Thiazolo[5,4-g]indole, each with unique chemical and biological properties.
Applications De Recherche Scientifique
2H-Thiazolo[5,4-g]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of functional materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2H-Thiazolo[5,4-g]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, 2H-Thiazolo[5,4-g]indole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and disease progression. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
Thiazolo[5,4-b]indole: Shares a similar fused ring structure but differs in the position of the thiazole ring fusion.
Thiazolo[4,5-d]pyrimidine: Another heterocyclic compound with a thiazole ring fused to a pyrimidine ring.
Indole Derivatives: Compounds with modifications on the indole ring, such as indole-2-carboxylic acid and indole-3-acetic acid.
Uniqueness: 2H-Thiazolo[5,4-g]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules and functional materials with specific properties and applications.
Propriétés
Numéro CAS |
403715-76-4 |
|---|---|
Formule moléculaire |
C9H6N2S |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
2H-pyrrolo[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-7-9(11-5-12-7)8-6(1)3-4-10-8/h1-4H,5H2 |
Clé InChI |
GQJYZPKPJFXFON-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C(=CC=C3C2=NC=C3)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)



![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)

![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)


